

5-Bromo-2-fluoro-3-methylbenzaldehyde chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-fluoro-3-methylbenzaldehyde

Cat. No.: B1374601

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-2-fluoro-3-methylbenzaldehyde**

Authored by a Senior Application Scientist

Abstract

5-Bromo-2-fluoro-3-methylbenzaldehyde is a trifunctional aromatic aldehyde that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its unique substitution pattern—featuring an electron-withdrawing aldehyde, a sterically influential methyl group, and two distinct halogens (fluoro and bromo)—provides a scaffold with precisely controlled reactivity. This guide offers an in-depth exploration of its chemical structure, physicochemical properties, a validated synthesis protocol, and its strategic application in the fields of pharmaceutical research and materials science. The content herein is curated for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's unique characteristics for the construction of complex molecular architectures.

Molecular Structure and Physicochemical Properties

The structural arrangement of **5-Bromo-2-fluoro-3-methylbenzaldehyde** is key to its synthetic utility. The aldehyde group, being a meta-director, and the ortho, para-directing methyl and halogen substituents create a complex electronic and steric environment. The fluorine at position 2 exerts a strong inductive electron-withdrawing effect, influencing the reactivity of the

adjacent aldehyde. The bromine at position 5 offers a prime site for cross-coupling reactions, while the methyl group at position 3 provides steric bulk and electronic donation.

The IUPAC name for this compound is **5-bromo-2-fluoro-3-methylbenzaldehyde**. Its chemical structure is depicted below:

The image you are requesting does not exist or is no longer available.

imgur.com

Quantitative data for this compound has been consolidated from various suppliers and databases to provide a clear reference for laboratory use.

Table 1: Physicochemical Properties of **5-Bromo-2-fluoro-3-methylbenzaldehyde**

Property	Value	Source(s)
CAS Number	903875-64-9	[1][2][3]
Molecular Formula	C ₈ H ₆ BrFO	[1][2][3]
Molecular Weight	217.04 g/mol	[2][3]
MDL Number	MFCD11110261	[1][2]
Purity	≥97% - 98+%	[1][3]
SMILES	<chem>CC1=CC(Br)=CC(C=O)=C1F</chem>	[2]
Storage	Inert atmosphere, room temperature; Sealed in dry	[2][3]

Synthesis and Purification: A Validated Protocol

The synthesis of substituted benzaldehydes often relies on the formylation of a pre-functionalized aromatic ring. A highly effective and regioselective method for introducing an aldehyde group ortho to a directing group is directed ortho-metalation (DoM). In the case of **5-**

Bromo-2-fluoro-3-methylbenzaldehyde, the fluorine atom is a powerful ortho-directing group for metalation.

The following protocol is based on established organometallic methodologies for aromatic formylation, similar to those used for related structures. The causality for this experimental design lies in using the fluorine atom to direct a strong base (like Lithium Diisopropylamide, LDA) to deprotonate the C6 position, creating a nucleophilic aryl lithium species. This species is then trapped with an electrophilic formylating agent.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

Starting Material: 1-Bromo-4-fluoro-2-methylbenzene Key Reagents: n-Butyllithium (n-BuLi), Diisopropylamine, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)

Step 1: Preparation of Lithium Diisopropylamide (LDA) (in situ)

- In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
- Cool the flask to -78 °C using a dry ice/acetone bath.
- Slowly add Diisopropylamine (1.1 equivalents) to the cooled THF.
- To this solution, add n-Butyllithium (1.1 equivalents, typically 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.
- Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA. The causality here is that pre-forming the strong, non-nucleophilic base LDA is crucial to prevent side reactions with the starting material.

Step 2: Directed Ortho-Metalation

- In a separate flame-dried flask, dissolve 1-Bromo-4-fluoro-2-methylbenzene (1.0 equivalent) in anhydrous THF.
- Cool this solution to -78 °C.

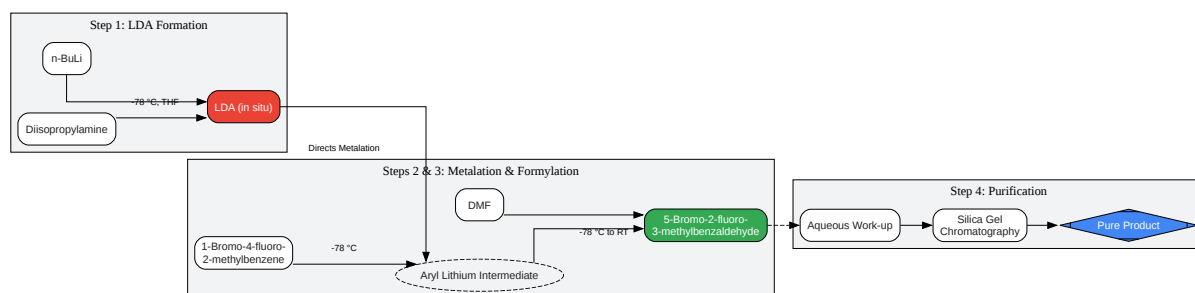
- Slowly transfer the LDA solution prepared in Step 1 into the solution of the starting material via cannula. The fluorine atom directs the deprotonation specifically to the C6 position, adjacent to it and ortho to the bromine.
- Stir the reaction mixture at -78 °C for 1-2 hours.

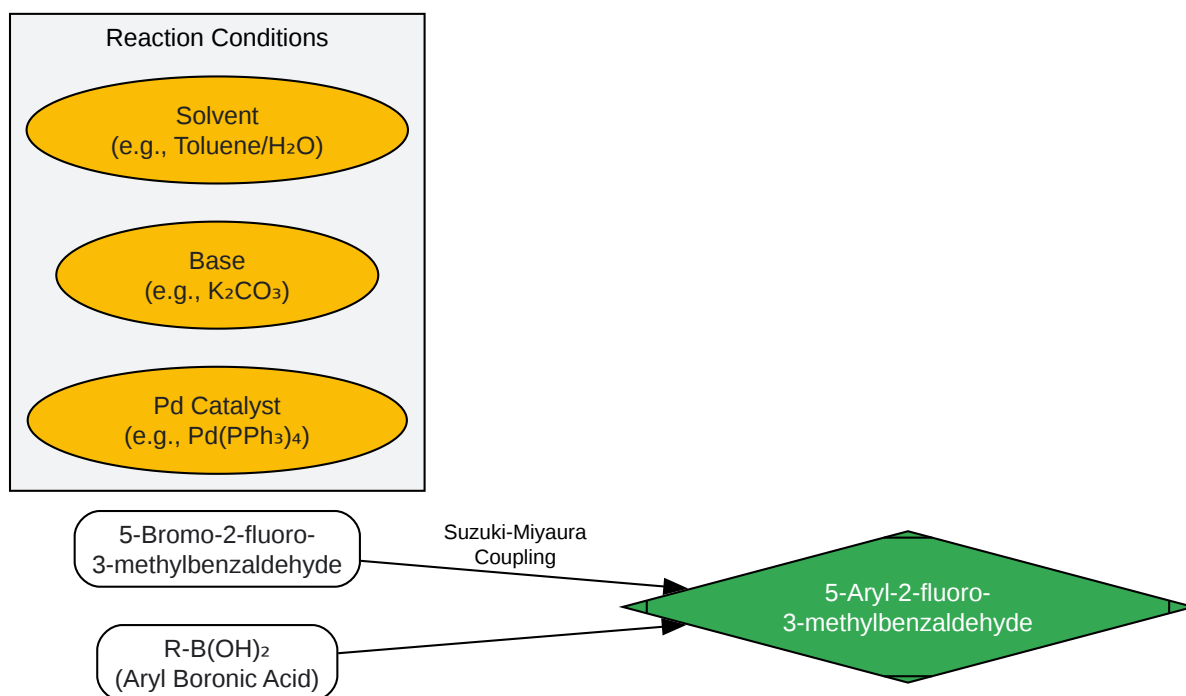
Step 3: Formylation

- Add N,N-Dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture at -78 °C. The aryl lithium species attacks the electrophilic carbonyl carbon of DMF.
- Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature overnight.

Step 4: Work-up and Purification

- Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
- Filter the drying agent and concentrate the solvent in vacuo.
- Purify the resulting crude oil via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield **5-Bromo-2-fluoro-3-methylbenzaldehyde** as a pure product.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE | CAS:903875-64-9 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 2. 903875-64-9|5-Bromo-2-fluoro-3-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 3. 5-Bromo-2-fluoro-3-methylbenzaldehyde - CAS:903875-64-9 - Sunway Pharm Ltd [3wpharm.com]

- To cite this document: BenchChem. [5-Bromo-2-fluoro-3-methylbenzaldehyde chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1374601#5-bromo-2-fluoro-3-methylbenzaldehyde-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com